An In-Depth Technical Guide to 5-Amino-2,4-difluorophenylboronic acid, HCl: Properties and Applications for the Research Professional
An In-Depth Technical Guide to 5-Amino-2,4-difluorophenylboronic acid, HCl: Properties and Applications for the Research Professional
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] The boronic acid moiety's ability to act as a stable, yet reactive, partner in palladium-catalyzed reactions has revolutionized the construction of complex biaryl and heterocyclic structures, which are common motifs in pharmaceuticals.
The strategic placement of substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the characteristics of the final products. The subject of this guide, 5-Amino-2,4-difluorophenylboronic acid hydrochloride, incorporates three key functional groups: an amino group, two fluorine atoms, and a boronic acid hydrochloride salt. This combination imparts a unique set of properties that make it a valuable reagent for a range of applications, from the synthesis of bioactive molecules to the development of novel materials.[3][4][5]
Core Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its effective use in experimental design. While specific experimental data for 5-Amino-2,4-difluorophenylboronic acid hydrochloride is not extensively published, we can infer its key characteristics from available data and the properties of structurally related compounds.
| Property | Value | Source/Reference |
| CAS Number | 1218790-76-1 | [6][7][8] |
| Molecular Formula | C₆H₆BF₂NO₂·HCl | [6] |
| Molecular Weight | 209.4 g/mol | [6] |
| Appearance | Likely a solid, potentially a white to off-white or light-colored powder. This is based on the typical appearance of similar phenylboronic acid compounds. | Inferred from related compounds |
| Melting Point | Not explicitly reported for the hydrochloride salt. The parent compound, 2,4-Difluorophenylboronic acid, has a melting point of 247-250 °C.[9][10] The presence of the amino group and the hydrochloride salt will likely alter this value. | Inferred from related compounds |
| Solubility | Specific solubility data is limited. Phenylboronic acids, in general, exhibit solubility in many polar organic solvents.[1] The hydrochloride salt form is expected to enhance solubility in aqueous and protic solvents. | Inferred from related compounds |
Note: The lack of specific, publicly available data for some physical properties necessitates careful experimental determination by the end-user. The provided information for appearance and melting point is an educated estimation based on similar chemical structures.
Chemical Structure and Reactivity
The chemical structure of 5-Amino-2,4-difluorophenylboronic acid hydrochloride is key to its utility.
Figure 1: Chemical structure of 5-Amino-2,4-difluorophenylboronic acid hydrochloride.
The key reactive centers and their implications are:
-
Boronic Acid Group (-B(OH)₂): This is the primary functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond at this position.
-
Amino Group (-NH₂): The amino group is a versatile functional handle. As a hydrochloride salt, its basicity is reduced, which can be advantageous in certain reaction conditions. The free amine can be readily derivatized, for example, through acylation or alkylation, to introduce further complexity into the molecule. The presence of the amino group also influences the electronic properties of the phenyl ring.
-
Fluorine Atoms (-F): The two fluorine atoms are strong electron-withdrawing groups. Their presence on the phenyl ring can significantly impact the reactivity of the boronic acid and the properties of the resulting coupled products. For instance, they can alter the pKa of the boronic acid and influence the binding affinity of the final molecule to biological targets.[3]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets of doublets) are anticipated. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The protons of the B(OH)₂ group typically appear as a broad singlet, and the protons of the NH₃⁺ group will also likely be a broad signal.
FT-IR Spectroscopy
The infrared spectrum will provide information about the functional groups present. Key expected vibrational bands include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amino group.
-
O-H stretching: A broad band around 3200-3600 cm⁻¹ from the boronic acid hydroxyl groups.
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
B-O stretching: A characteristic band around 1350 cm⁻¹.[11]
-
Aromatic C-H and C=C stretching: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential for safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.[12]
-
Safety: The available safety data sheets (SDS) for similar compounds indicate that phenylboronic acids can be irritating to the skin, eyes, and respiratory system.[13][14][15] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Applications in Research and Development
The unique combination of functional groups in 5-Amino-2,4-difluorophenylboronic acid hydrochloride makes it a valuable building block in several areas of research:
-
Medicinal Chemistry: This compound is an excellent starting material for the synthesis of novel drug candidates. The biaryl scaffold, readily accessible via Suzuki-Miyaura coupling, is prevalent in many approved drugs. The amino group provides a point for further functionalization to explore structure-activity relationships (SAR). The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.[3][4]
-
Materials Science: Phenylboronic acids are used in the development of sensors, particularly for saccharides, due to their ability to form reversible covalent bonds with diols.[5][16] The specific substitution pattern of this compound could be explored for the creation of novel chemosensors or responsive materials.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for a Suzuki-Miyaura coupling reaction serves as a representative example of its application.
Sources
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- 9. 2,4-Difluorophenylboronic acid Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 10. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]
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